molecular formula C16H25N2P B084063 Phenyldipiperidinophosphine CAS No. 14287-62-8

Phenyldipiperidinophosphine

Cat. No.: B084063
CAS No.: 14287-62-8
M. Wt: 276.36 g/mol
InChI Key: SSLHMYMLXFNXHJ-UHFFFAOYSA-N
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Description

Phenyldipiperidinophosphine (CAS: 14287-62-8) is an organophosphorus compound with the molecular formula C₁₆H₂₅N₂P. Structurally, it features a central phosphorus atom bonded to two piperidine rings (six-membered saturated nitrogen-containing heterocycles) and one phenyl group (Figure 1). This configuration imparts unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. Its piperidine substituents enhance electron-donating capacity compared to simpler phosphines, while the phenyl group contributes aromatic stabilization .

Properties

CAS No.

14287-62-8

Molecular Formula

C16H25N2P

Molecular Weight

276.36 g/mol

IUPAC Name

phenyl-di(piperidin-1-yl)phosphane

InChI

InChI=1S/C16H25N2P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2

InChI Key

SSLHMYMLXFNXHJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3

Canonical SMILES

C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3

Other CAS No.

14287-62-8

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

The table below compares Phenyldipiperidinophosphine with Diphenylphosphine (CAS: 829-85-6), a structurally related compound, based on substituent groups and electronic properties:

Compound CAS Number Molecular Formula Key Substituents Electronic Effects
This compound 14287-62-8 C₁₆H₂₅N₂P 2 piperidine, 1 phenyl Strong σ-donor, moderate π-acceptor
Diphenylphosphine 829-85-6 C₁₂H₁₁P 2 phenyl Moderate σ-donor, weak π-acceptor

Key Insights :

  • This compound: The piperidine rings provide strong electron-donating effects via nitrogen lone pairs, enhancing the phosphorus atom’s nucleophilicity. This property is advantageous in stabilizing electron-deficient metal centers in catalysis .
  • Diphenylphosphine: The phenyl groups act as weaker σ-donors but offer steric bulk, which can hinder ligand substitution reactions.

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